Ubrogepant is a small-molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] It belongs to the "gepant" family of drugs. [, ] In scientific research, ubrogepant is used primarily as a tool to investigate the role of CGRP signaling pathways, particularly in migraine pathophysiology. [] It is also used to assess potential drug-drug interactions. []
Ubrogepant is a novel pharmaceutical compound classified as a competitive antagonist of the human calcitonin gene-related peptide receptor. It is primarily utilized for the acute treatment of migraines in adults, both with and without aura. Ubrogepant operates by inhibiting the action of calcitonin gene-related peptide, which plays a significant role in the pathophysiology of migraines by facilitating pain signaling and vasodilation in cranial blood vessels. This compound was approved by the U.S. Food and Drug Administration in December 2019, marking a significant advancement in migraine management therapies .
The synthesis of Ubrogepant involves a multi-step process that combines various chemical reactions to construct its complex molecular framework. The synthesis can be divided into several key phases:
Ubrogepant has a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological activity. Its chemical formula is , and it features a spiroazaindole core structure, which is pivotal for its interaction with the calcitonin gene-related peptide receptor.
Ubrogepant's synthesis involves several key chemical reactions:
These reactions are conducted under controlled conditions to ensure high yields and specific stereochemistry essential for biological activity .
Ubrogepant exerts its therapeutic effects by selectively antagonizing the calcitonin gene-related peptide receptor. This receptor is involved in migraine pathophysiology as it mediates vasodilation and pain transmission during migraine attacks. By blocking this receptor, Ubrogepant effectively reduces migraine symptoms.
The mechanism includes:
These properties are crucial for understanding Ubrogepant's pharmacokinetics and bioavailability as an oral medication .
Ubrogepant is primarily applied in clinical settings for:
The compound represents a significant advancement in migraine treatment options, offering patients an alternative mechanism of action compared to traditional triptans, which primarily target serotonin receptors .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2